An In-depth Technical Guide to Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Foreword
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and ability to engage with biological targets make it a privileged structure. Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate emerges as a particularly valuable building block, offering a unique combination of a protected piperidine core with the versatile reactivity of an α,β-unsaturated nitrile. This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol grounded in established organic chemistry principles, and an exploration of its reactivity and applications, designed to empower researchers in their drug discovery endeavors.
Core Molecular Identity and Physicochemical Properties
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a bifunctional organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a cyanomethylidene group.[1] The Boc group serves to moderate the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions and enabling its use as a stable intermediate in multi-step syntheses.[1] The exocyclic double bond, in conjugation with the nitrile, forms an electron-deficient system, making it a key reactive center for various chemical transformations.[1][2]
Figure 1: Chemical Structure of Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 197569-11-2 | [2] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 121-122°C | [1] |
| Solubility | Moderate solubility in organic solvents | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(=CC#N)CC1 | [1] |
| InChI | InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3 | [1] |
Predicted Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | δ (ppm): ~5.3 (s, 1H, =CH-CN), ~3.5 (t, 4H, piperidine H adjacent to N), ~2.5 (t, 2H, piperidine H allylic to C=C), ~2.3 (t, 2H, piperidine H adjacent to C=C), 1.45 (s, 9H, C(CH₃)₃). |
| ¹³C NMR | δ (ppm): ~170 (C=O), ~155 (Boc C=O), ~118 (CN), ~100-110 (C=CH-CN), ~80 (O-C(CH₃)₃), ~45 (piperidine C adjacent to N), ~35 (piperidine C allylic), ~28 (C(CH₃)₃). |
| IR | ν (cm⁻¹): ~2220 (C≡N stretch, conjugated), ~1690 (C=O stretch, carbamate), ~1640 (C=C stretch, conjugated), ~1160 (C-O stretch). |
| Mass Spec (ESI-MS) | [M+H]⁺: m/z 223.14, [M+Na]⁺: m/z 245.12. |
Synthesis and Mechanistic Insight
The construction of the cyanomethylidene moiety onto the 4-position of the N-Boc-piperidine core is most effectively achieved via an olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice due to its high reliability, stereoselectivity for the E-isomer (though not applicable here due to the symmetric product), and the water-soluble nature of the phosphate byproduct, which simplifies purification.[3][4]
The key reagents for this transformation are N-Boc-4-piperidone as the ketone starting material and diethyl cyanomethylphosphonate as the phosphonate ylide precursor.[3] The phosphonate is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate a stabilized carbanion. This carbanion then undergoes nucleophilic attack on the carbonyl carbon of the piperidone.
Figure 2: Horner-Wadsworth-Emmons Synthesis Pathway.
Mechanistic Rationale
The choice of sodium hydride is critical; it is a powerful base capable of quantitatively deprotonating the α-carbon of the phosphonate ester, which is acidified by the adjacent phosphonate and nitrile groups. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the resulting sodium cation without interfering with the reaction. The reaction is initiated at 0°C to control the initial exothermic deprotonation and then allowed to warm to room temperature to drive the olefination to completion.
Figure 3: HWE Reaction Mechanism Flow.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Horner-Wadsworth-Emmons reaction principles.
Materials:
-
Diethyl cyanomethylphosphonate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
N-Boc-4-piperidone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a nitrogen atmosphere.
-
Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C in an ice bath. Dissolve diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20-30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the ylide.
-
Condensation: Re-cool the reaction mixture to 0°C. Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (typically 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Extraction: Separate the layers and extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 10-30%) to yield the pure tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate as a solid.
Chemical Reactivity and Synthetic Utility
The true value of this molecule lies in its capacity to serve as a versatile synthetic intermediate.[2] Its three primary reactive sites can be addressed selectively to build molecular complexity.
Figure 4: Key Reaction Pathways.
-
Boc Group Deprotection: The tert-butoxycarbonyl protecting group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), cleanly yielding the free secondary amine for subsequent functionalization, such as amide bond formation or reductive amination.[1]
-
Nitrile Group Transformations: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.[1]
-
Michael Addition: The electron-withdrawing nature of the nitrile group activates the exocyclic double bond for 1,4-conjugate (Michael) addition by a wide range of nucleophiles, including organocuprates, amines, and thiols. This allows for the introduction of diverse substituents at the piperidine-4-yl-methyl position.
These reactive handles make the title compound an excellent scaffold for structure-activity relationship (SAR) studies and the synthesis of complex pharmaceutical targets.[1][2]
Safety and Handling
A specific Safety Data Sheet (SDS) for tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is not widely available. However, based on the known hazards of structurally related N-Boc protected piperidines and α,β-unsaturated nitriles, the following precautions are advised:
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5][6][7] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[6] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate is a high-value chemical intermediate with significant potential in drug discovery and organic synthesis. Its well-defined structure, predictable reactivity, and the robust synthetic route for its preparation make it an accessible and powerful tool for medicinal chemists. By understanding its core properties and reaction pathways as detailed in this guide, researchers can effectively leverage this building block to construct novel molecular architectures and accelerate the development of next-generation therapeutics.
References
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
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PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]
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Safety Data Sheet. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
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PubChem. tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. [Link]
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PubChem. tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate. [Link]
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Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]
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Wikipedia. Knoevenagel condensation. [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
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PubChem. Diethyl (cyanomethyl)phosphonate. [Link]
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Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
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